1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one
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Overview
Description
1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidinone ring substituted with a 5-methyl-2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one typically involves the nitration of a methyl-substituted phenyl ring followed by the formation of the pyrrolidinone ring. One common method includes the following steps:
Nitration: The methyl-substituted phenyl ring undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.
Formation of Pyrrolidinone Ring: The nitrated compound is then reacted with a suitable amine, such as pyrrolidine, under controlled conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted phenylpyrrolidinone derivatives.
Scientific Research Applications
1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially disrupting normal cellular functions and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: A structurally similar compound with a methyl group instead of the 5-methyl-2,4-dinitrophenyl group.
2-Pyrrolidinone: The parent compound without any substituents on the phenyl ring.
N-Methyl-2-pyrrolidone: Another similar compound with a methyl group on the nitrogen atom.
Uniqueness
1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the 5-methyl-2,4-dinitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-methyl-2,4-dinitrophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-7-5-9(12-4-2-3-11(12)15)10(14(18)19)6-8(7)13(16)17/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLYJZGPEYFLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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